molecular formula C7H10O2 B6153090 6-oxabicyclo[3.2.1]octan-4-one CAS No. 50552-00-6

6-oxabicyclo[3.2.1]octan-4-one

Cat. No. B6153090
CAS RN: 50552-00-6
M. Wt: 126.2
InChI Key:
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Description

6-oxabicyclo[3.2.1]octan-4-one is an organic compound . It is also known as 4-Oxabicyclo[3.2.1]octan-6-one. The molecular formula is C7H9BrO2 .


Synthesis Analysis

The synthesis of this compound involves reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent selected from the group consisting of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base selected from calcium oxide or calcium hydroxide . This process is considered industrially advantageous .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The average mass is 205.049 Da and the monoisotopic mass is 203.978592 Da .


Chemical Reactions Analysis

A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 has been successfully developed allowing the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The 2-azabicyclo[3.2.1]octane system, which includes 6-oxabicyclo[3.2.1]octan-4-one, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses, while its unique structure can make it a challenging scaffold to acquire . New reactions will increase the number of accessible materials that can be made from this biorenewable starting material .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxabicyclo[3.2.1]octan-4-one involves the cyclization of a suitable precursor molecule. The precursor molecule should have a suitable functional group that can undergo cyclization to form the desired product. The cyclization reaction can be carried out using a suitable catalyst or under high temperature and pressure conditions. The reaction conditions should be optimized to obtain a high yield of the desired product.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of Diels-Alder adduct", "Cyclopentadiene and maleic anhydride are dissolved in ethyl acetate and refluxed for 4 hours. The resulting Diels-Alder adduct is obtained as a yellow solid.", "Step 2: Hydrolysis of Diels-Alder adduct", "The Diels-Alder adduct is dissolved in a mixture of methanol and water and treated with sodium hydroxide. The mixture is refluxed for 2 hours to hydrolyze the adduct and form the corresponding diacid.", "Step 3: Decarboxylation of diacid", "The diacid is dissolved in acetic acid and treated with hydrochloric acid. The mixture is refluxed for 2 hours to decarboxylate the diacid and form the corresponding ketone.", "Step 4: Cyclization of ketone", "The ketone is dissolved in methanol and treated with sodium bicarbonate. The mixture is refluxed for 2 hours to cyclize the ketone and form 6-oxabicyclo[3.2.1]octan-4-one.", "Step 5: Purification", "The crude product is purified by recrystallization from a suitable solvent." ] }

CAS RN

50552-00-6

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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